molecular formula C8H18N2S B1456934 [1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine CAS No. 1468992-03-1

[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine

Cat. No.: B1456934
CAS No.: 1468992-03-1
M. Wt: 174.31 g/mol
InChI Key: UWTOXTULXDOWAW-UHFFFAOYSA-N
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Description

“[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine” is a chemical compound with the CAS Number: 1468992-03-1 . It has a molecular weight of 174.31 . It is in liquid form .


Molecular Structure Analysis

The IUPAC name of this compound is [1-methyl-4-(methylsulfanyl)-4-piperidinyl]methanamine . The InChI code is 1S/C8H18N2S/c1-10-5-3-8(7-9,11-2)4-6-10/h3-7,9H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound is a liquid . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Crystallography

  • Synthetic Techniques and Crystal Structure Analysis : Compounds related to [1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine have been synthesized through various chemical reactions, showcasing their relevance in synthetic organic chemistry. For example, the synthesis of related compounds often involves condensation reactions, with products characterized by spectroscopic techniques and X-ray crystallography. These studies provide insights into the compounds' molecular geometry, including chair conformations of piperidine rings and tetrahedral geometry around sulfur atoms, which are crucial for understanding their chemical behavior and potential applications in material science (Girish et al., 2008; Prasad et al., 2008).

Pharmacological Applications

  • Biased Agonism and Antidepressant Activity : Certain derivatives of this compound have been designed as "biased agonists" of serotonin 5-HT1A receptors, showing promise as antidepressants. These compounds exhibit high selectivity and affinity for 5-HT1A receptors, alongside robust antidepressant-like activity in vivo, suggesting their potential in developing new treatments for depression (Sniecikowska et al., 2019).

Safety and Hazards

The compound has several hazard statements including H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Properties

IUPAC Name

(1-methyl-4-methylsulfanylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2S/c1-10-5-3-8(7-9,11-2)4-6-10/h3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTOXTULXDOWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CN)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine
Reactant of Route 2
[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine
Reactant of Route 3
[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine
Reactant of Route 4
[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine
Reactant of Route 5
[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine
Reactant of Route 6
[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine

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